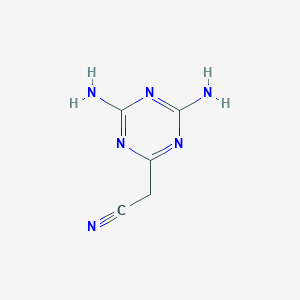

(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile” is a compound that is related to 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine . It has a molecular weight of 168.16 . This compound is also related to N-(4,6-diamino-1,3,5-triazin-2-yl)guanidine .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,4,6-trialkoxy-1,3,5-triazines were prepared by reacting the corresponding lithium alkoxide with cyanuric chloride . Another method involved reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of “(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile” is related to that of N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide . The InChI code for this compound is 1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) .

Physical And Chemical Properties Analysis

“(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile” is a solid compound . It has a molecular weight of 168.16 . The InChI code for this compound is 1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) .

Scientific Research Applications

Antimicrobial Activity

1,3,5-triazine derivatives, which include (4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile, have been investigated for their antimicrobial properties . These compounds exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Some 1,3,5-triazines display important biological properties, including antitumor properties . They are used clinically to treat lung, breast, and ovarian cancer .

UV Light Absorber and Stabilizer

(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile can be used as a UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .

Inhibitors of DHFR and TrxR

A hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone led to the generation of new compounds as potential inhibitors of DHFR (dihydrofolate reductase) and TrxR (thioredoxin reductase) .

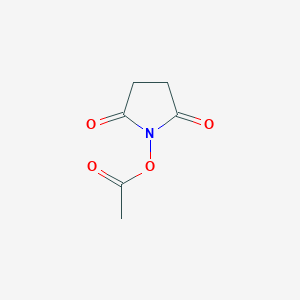

Condensation of Carboxylic Acids and Amines

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, has been used for the condensation of carboxylic acids and amines to the corresponding amides .

Esterification of Carboxylic Acids

The same compound has also been used for the esterification of carboxylic acids with alcohols to the corresponding esters .

Future Directions

The future directions for research on “(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the antimicrobial activity of related compounds , it could be interesting to explore whether “(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile” exhibits similar properties.

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,5-triazines, are known to have a wide range of applications, including antitumor properties .

Mode of Action

It’s known that 1,3,5-triazines interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Similar compounds, such as 1,3,5-triazines, are known to interact with various biochemical pathways, leading to their diverse biological properties .

Pharmacokinetics

The molecular weight of the compound is 15014 , which could influence its bioavailability.

Result of Action

Similar compounds, such as 1,3,5-triazines, have been reported to exhibit significant biological properties, including antitumor activity .

properties

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAHRCOFGLBBLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274799 |

Source

|

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | |

CAS RN |

13301-35-4 |

Source

|

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)